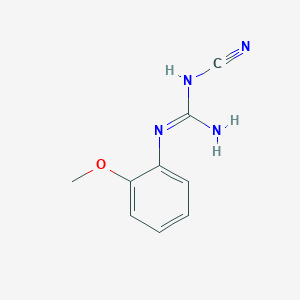

N''-cyano-N-(2-methoxyphenyl)guanidine

Description

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-cyano-2-(2-methoxyphenyl)guanidine |

InChI |

InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13) |

InChI Key |

IQYUIARKXKFWLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for N Cyano N 2 Methoxyphenyl Guanidine and Analogous Structures

Classical and Foundational Guanidination Protocols

The cornerstone of guanidine (B92328) synthesis lies in a set of well-established reactions that utilize common and readily available precursors. These methods have been refined over decades and remain fundamental in organic synthesis.

The conversion of thioureas and their S-alkylated derivatives, isothioureas, into guanidines is a widely employed and reliable synthetic strategy. This approach typically involves the reaction of an amine with a guanylating agent derived from thiourea (B124793). The process often requires an activation step to facilitate the displacement of the sulfur-containing group.

Historically, heavy metal salts such as mercury(II) chloride were used as activating agents. researchgate.net However, due to toxicity concerns, alternative and more environmentally benign reagents like cyanuric chloride have been developed. organic-chemistry.org The general mechanism involves the activation of the thiourea, making the central carbon atom more electrophilic and susceptible to nucleophilic attack by an amine.

S-alkylisothioureas, which are easily prepared and often commercially available, serve as excellent guanylating reagents. researchgate.net For the synthesis of cyanoguanidines specifically, precursors like N-cyano-S-dimethylisothiourea are particularly effective. prepchem.com In a typical reaction, this reagent condenses with an amine, such as 2-methoxyaniline, to yield the desired N''-cyano-N-(2-methoxyphenyl)guanidine. The use of protecting groups, most commonly the Boc group, on the thiourea nitrogen atoms can help to avoid side reactions and simplify purification. researchgate.netacs.org

Table 1: Examples of Guanidine Synthesis from Thiourea/Isothiourea Precursors

| Precursor | Amine | Activating Agent/Conditions | Product Type |

|---|---|---|---|

| Di-Boc-thiourea | Various amines | HgCl₂, TCT | Protected Guanidines |

| N-cyano-S-dimethylisothiourea | Primary/Secondary amines | Heat | Cyanoguanidines |

One of the most direct and earliest methods for synthesizing guanidines involves the nucleophilic addition of an amine to a cyanamide derivative. scholaris.ca This route is fundamental for the creation of the guanidine moiety, including the specific N-cyano substitution pattern. The reaction of an amine with cyanamide itself or a substituted cyanamide can be promoted by various conditions.

For instance, ethylenediguanidine and tetramethylenediguanidine have been prepared by reacting the corresponding diamine dihydrochloride with three equivalents of cyanamide in a fused state at elevated temperatures (around 140°C). oup.com More sophisticated approaches utilize catalysts to facilitate the reaction under milder conditions. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in aqueous solutions, a method that is practical for substrates soluble only in water. organic-chemistry.org

The synthesis of this compound can be envisioned through the reaction of 2-methoxyaniline with a suitable cyanamide-based electrophile, such as dicyandiamide or a pre-formed N-cyano intermediate. These N-cyanoguanidine products are of interest not only as synthetic targets but also for their biological activities and their utility as intermediates where the N-cyano group can later be removed. nih.gov

Table 2: Cyanamide-Based Guanidination Reactions

| Cyanamide Source | Amine | Conditions | Product |

|---|---|---|---|

| Cyanamide | Diamine dihydrochloride | ~140°C, fused state | Diguanidine |

| Cyanamide | Various amines | Sc(OTf)₃, Water | Substituted Guanidine |

Carbodiimides are highly reactive and versatile reagents for the synthesis of trisubstituted guanidines. The core of this method is the addition of an amine's N-H bond across one of the C=N double bonds of the carbodiimide (B86325). dergipark.org.tr This atom-economical approach provides a direct route to the guanidine core without the formation of byproducts. dergipark.org.tr

While the reaction can proceed without a catalyst, it often requires harsh conditions, such as prolonged heating at high temperatures. dergipark.org.tr Consequently, significant research has focused on developing catalytic systems to promote this transformation under milder conditions. A wide array of catalysts, including those based on transition metals, main-group metals, and rare-earth metals, have been successfully employed. acs.orgrsc.org For example, ytterbium triflate is an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org The reaction of 2-methoxyaniline with an N-cyanocarbodiimide, or a related synthon, would represent a direct pathway to the target compound. It is also noteworthy that carbodiimides are considered to be key intermediates in the synthesis of guanidines from thiourea precursors. researchgate.netrsc.org

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing guanidine structures. These strategies often rely on catalysis to achieve high levels of selectivity and functional group tolerance.

Transition metal catalysis has emerged as a powerful tool for C-N bond formation, and its application to guanidine synthesis has led to novel and efficient methodologies. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the synthesis of complex cyclic guanidines.

A notable example is the palladium-catalyzed alkene carboamination reaction. acs.orgnih.gov This process involves the intramolecular reaction of an N-allyl guanidine with an aryl or alkenyl halide, forming a new C-N bond and a C-C bond in a single transformation to construct a heterocyclic ring. umich.eduorganic-chemistry.org This strategy has been successfully applied to the synthesis of 5- and 6-membered cyclic guanidines bearing cleavable N-cyano or N-arylsulfonyl protecting groups. nih.gov The reaction proceeds with good chemical yields and, for internal alkenes, high diastereoselectivity. nih.gov Mechanistic studies suggest that these transformations occur via an anti-aminopalladation pathway. nih.gov While this method primarily yields cyclic structures, its principles demonstrate the power of transition metal catalysis in assembling complex guanidine-containing molecules.

Table 3: Palladium-Catalyzed Carboamination for Cyclic Guanidine Synthesis nih.gov

| Guanidine Substrate | Coupling Partner | Catalyst/Ligand | Product |

|---|---|---|---|

| N-allyl-N'-cyano guanidine | Aryl/Alkenyl halide | Pd(0) complex | 5-membered cyclic cyanoguanidine |

Phase-transfer catalysis (PTC) offers a mild, efficient, and operationally simple method for the functionalization of guanidines, particularly through N-alkylation. researchgate.netepa.gov This technique is especially useful for modifying pre-formed guanidine scaffolds that are protected with carbamate groups (e.g., Boc or Cbz). acs.org

The protocol typically operates under biphasic conditions (e.g., dichloromethane and water) using a catalytic amount of a phase-transfer agent, such as a tetrabutylammonium salt, and a base like potassium hydroxide. researchgate.netacs.org The catalyst facilitates the deprotonation of the acidic N-H of the carbamate-protected guanidine in the organic phase, generating a nucleophile that can then react with an alkyl halide. epa.gov This method is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent. acs.org A key advantage is the often straightforward workup, which may only require an aqueous wash and filtration to yield highly pure products. acs.orgresearchgate.net This strategy is ideal for the late-stage functionalization of complex guanidine-containing molecules.

Table 4: Key Components in Phase-Transfer Catalyzed Guanidine Alkylation acs.orgacs.org

| Component | Role/Example |

|---|---|

| Substrate | Carbamate-protected guanidine (e.g., Boc-guanidine) |

| Reagent | Alkyl halide or mesylate |

| Catalyst | Tetrabutylammonium salt (e.g., Bu₄NI) |

| Base | Potassium hydroxide (KOH) |

Solvent-Free and Environmentally Conscious Synthetic Methods (e.g., Micellar Conditions)

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pharmaceutical intermediates and other fine chemicals. nih.govsamipubco.com This has led to the development of solvent-free and other environmentally conscious synthetic methods that reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.govmdpi.com

Solvent-free reaction conditions represent a significant advancement in green synthesis. cmu.edu Reactions are often carried out by heating a mixture of the solid reactants or by grinding them together, sometimes with the aid of a catalyst. This approach not in itself only eliminates the need for a solvent but can also lead to shorter reaction times and higher yields due to the high concentration of reactants. Microwave-assisted synthesis is another powerful technique that often complements solvent-free conditions. mdpi.com Microwave irradiation can dramatically accelerate reaction rates, leading to rapid and efficient synthesis of target molecules, including N-heterocycles.

A particularly innovative and environmentally friendly approach involves the use of micellar conditions. rsc.orgdntb.gov.ua In this technique, reactions are conducted in water, a benign solvent, with the aid of a surfactant. The surfactant molecules self-assemble into micelles, creating nano-sized hydrophobic pockets within the bulk aqueous phase. mdpi.com These micelles can solubilize non-polar reactants, effectively creating a microreactor environment that can accelerate reaction rates and influence selectivity. mdpi.commdpi.com This methodology allows for the use of water as the bulk solvent for reactions that would traditionally require organic solvents.

While specific examples detailing the synthesis of this compound under these exact conditions are not extensively documented in publicly available literature, the principles have been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles and other complex organic molecules. mdpi.com The dehydration of N-formamides to isocyanides, for instance, has been successfully achieved in water under micellar conditions, showcasing the potential of this method for transformations involving functional groups relevant to guanidine synthesis. rsc.orgdntb.gov.ua Given the growing emphasis on sustainable chemistry, the application of solvent-free, microwave-assisted, and micellar methodologies to the synthesis of N''-cyano-N-arylguanidines is a promising area for future research.

Exploitation of Electrophilic Cyanating Agents

The introduction of the cyano group onto the guanidine nitrogen is a critical step in the synthesis of N''-cyano-guanidines. Traditional cyanating agents, such as cyanogen bromide, are highly toxic and pose significant handling risks. organic-chemistry.org Consequently, there has been a considerable effort to develop safer and more user-friendly electrophilic cyanating agents.

A prominent example of such a reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). lookchem.comchemicalbook.com NCTS is a bench-stable, crystalline solid that is significantly less hazardous than traditional cyanating agents. researchgate.net Its preparation does not involve the use of toxic cyanogen halides, making it a more environmentally benign option. researchgate.net

NCTS has proven to be a versatile and efficient reagent for the cyanation of a variety of nucleophiles, including amines, and for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.netnih.gov The reaction typically proceeds under mild conditions and offers high yields. For the synthesis of a compound like this compound, the corresponding N-(2-methoxyphenyl)guanidine would be treated with NCTS in the presence of a suitable base. The reaction mechanism involves the nucleophilic attack of a nitrogen atom of the guanidine onto the electrophilic carbon of the cyano group in NCTS, followed by the departure of the N-phenyl-p-toluenesulfonamide anion as a leaving group.

The utility of NCTS has been demonstrated in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, where it serves as an efficient electrophilic cyanating agent in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). organic-chemistry.org This highlights its potential for the synthesis of a broad range of cyano-functionalized compounds, including N''-cyano-N-arylguanidines.

| Electrophilic Cyanating Agent | Properties | Advantages | Representative Application |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Bench-stable solid researchgate.net | Safer alternative to cyanogen bromide organic-chemistry.org, Readily synthesized researchgate.net | Synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles organic-chemistry.org |

Synthetic Transformations and Derivatization of the Guanidine Core

The N''-cyano-N-arylguanidine scaffold serves as a versatile platform for further chemical modifications. These transformations allow for the exploration of the chemical space around the core structure, leading to the generation of diverse libraries of compounds with potentially novel properties.

Alkylation and Arylation Reactions on the Guanidine Moiety

The nitrogen atoms of the guanidine core are nucleophilic and can be subjected to alkylation and arylation reactions to introduce a variety of substituents.

Alkylation of guanidines can be achieved using various alkylating agents such as alkyl halides or mesylates. researchgate.net To control the regioselectivity of the alkylation, protecting groups are often employed on one or more of the nitrogen atoms. Phase-transfer catalysis offers a convenient and efficient method for the alkylation of carbamate-protected guanidines under biphasic conditions. researchgate.net This method is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent.

Arylation of the guanidine moiety is typically accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.gov In this context, a protected N''-cyano-guanidine could be coupled with an aryl halide or triflate to introduce an aryl group onto one of the nitrogen atoms. The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. organic-chemistry.orgrsc.orgorganic-chemistry.org Direct arylation is another emerging strategy that avoids the need for pre-functionalized coupling partners. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Key Features |

| Alkylation | Alkyl halides/mesylates, Base, often with protecting groups. Phase-transfer catalysis for protected guanidines. researchgate.net | Allows for the introduction of a wide variety of alkyl groups. |

| Arylation | Aryl halides/triflates, Palladium catalyst (e.g., with XantPhos ligand), Base. nih.gov | Enables the synthesis of N-aryl guanidine derivatives. |

Cyclization Pathways Leading to N''-cyano-Guanidine Ring Systems

The N''-cyano-guanidine moiety can be incorporated into various heterocyclic ring systems through intramolecular cyclization reactions. researchgate.net These cyclizations often proceed by tethering a reactive functional group to one of the guanidine nitrogens, which then reacts with another part of the molecule.

For instance, N-allyl-N''-cyanoguanidines can undergo palladium-catalyzed carboamination reactions to afford cyclic guanidine products. nih.gov This reaction involves the intramolecular addition of a guanidine nitrogen to the alkene, followed by coupling with an aryl halide.

Another strategy involves the cyclization of N-substituted guanidines with bifunctional reagents. For example, the reaction of a substituted guanidine with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine derivatives. nih.govnih.gov The specific cyclization pathway and the resulting heterocyclic system are dependent on the nature of the tethered functional group and the reaction conditions employed. The kinetics and mechanism of such cyclization reactions, for instance, in N-substituted 1-(2-nitrophenyl)-guanidines, have been studied to understand the factors influencing ring closure. researchgate.net

| Cyclization Strategy | Starting Material | Resulting Heterocycle | Key Features |

| Palladium-Catalyzed Carboamination | N-allyl-N''-cyanoguanidine nih.gov | Cyclic guanidine | Forms C-N and C-C bonds in a single step. |

| Condensation with 1,3-Dicarbonyls | N-substituted guanidine | Pyrimidine derivative nih.govnih.gov | A common route to pyrimidine-fused systems. |

| Intramolecular N-CN Bond Activation | N-cyano sulfoximines with a pendant nucleophile nih.gov | Thiadiazinone 1-oxides | Metal-free activation of the cyano group. |

Regioselective Functionalization of Aromatic Substituents

The 2-methoxyphenyl group in this compound is amenable to further functionalization, allowing for the introduction of additional substituents on the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH3) and the guanidine moiety.

The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The guanidine group, being attached via a nitrogen atom, is also generally considered an activating, ortho-, para-directing group. The interplay of these two directing groups will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

In addition to electrophilic substitution, modern cross-coupling reactions offer a powerful and regioselective means of functionalizing the aromatic ring. For instance, if a halogen atom is present on the 2-methoxyphenyl ring, it can serve as a handle for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com The Suzuki reaction, in particular, has been successfully used for the functionalization of a 2-(methoxyphenyl)quinoline moiety, demonstrating its applicability to similar systems. mdpi.com The precise regiochemical outcome of these reactions can often be controlled by the strategic placement of directing groups or by the choice of catalyst and reaction conditions.

Mechanistic Investigations of N Cyano N 2 Methoxyphenyl Guanidine Reactions

Elucidation of Reaction Pathways: Nucleophilic Substitution and Addition

The reactions of guanidine (B92328) derivatives can generally be categorized into two primary pathways: nucleophilic substitution and nucleophilic addition. researchgate.net The specific pathway followed by N''-cyano-N-(2-methoxyphenyl)guanidine depends on the reaction conditions and the nature of the reacting species.

Nucleophilic Substitution: The central carbon of the guanidine group is typically resistant to nucleophilic attack due to the strong resonance stabilization across the C-N bonds, which delocalizes the electron density. organic-chemistry.org However, this stability can be overcome by activating the guanidine group. A notable strategy involves the conversion of the guanidine into a guanidine cyclic diimide (GCDI). This transformation disrupts the resonance, rendering the guanidine carbon more electrophilic and susceptible to nucleophilic substitution. In the presence of acid additives, which selectively protonate an imine-like nitrogen, these GCDI structures can react with various nucleophiles, such as amines and alcohols, via a nucleophilic addition-elimination pathway to yield functionalized guanidines. organic-chemistry.org

Nucleophilic Addition: The presence of the cyano group in this compound provides a distinct site for nucleophilic addition reactions. For instance, the addition of amines to the cyano group is a fundamental step in the synthesis of more complex structures like biguanides. beilstein-journals.org Furthermore, the guanidine moiety itself can act as a nucleophile. Guanidines are known to participate in various catalytic cycles where the guanidinium (B1211019) ion activates substrates through hydrogen bonding. researchgate.net In these roles, the guanidinium cation can act as a bifunctional catalyst, activating both a nucleophile and an electrophile simultaneously to facilitate the reaction. researchgate.netmdpi.com

Identification and Role of Reactive Intermediates (e.g., Iminium Species, Activated Thiourea (B124793) Forms)

The mechanisms of reactions involving guanidines often proceed through transient, highly reactive intermediates that dictate the course of the transformation.

Iminium Species: The guanidine core contains a C=N double bond, which is structurally an imine. wikipedia.org Protonation of one of the nitrogen atoms leads to the formation of the guanidinium cation, a resonance-stabilized iminium species. This cation plays a pivotal role in organocatalysis. By acting as a Brønsted acid, the guanidinium ion can activate substrates through hydrogen bonding. mdpi.comnih.gov For example, in conjugate addition reactions, the guanidinium ion can simultaneously interact with both the nucleophile and the electrophile, stabilizing the transition state and accelerating the reaction. mdpi.com

Activated Thiourea Forms: Many synthetic routes to guanidines, including this compound, begin with thiourea precursors. nih.gov These thioureas must be "activated" to facilitate the guanylation reaction. Common activation strategies include S-alkylation (e.g., with methyl iodide) to form reactive S-alkylisothiouronium salts. nih.gov These salts are excellent electrophiles, and the S-alkyl group can be readily displaced by an amine to form the guanidine C-N bond. wikipedia.org Another important reactive intermediate is a carbodiimide (B86325), which can be generated from a thiourea under photocatalytic conditions. This carbodiimide intermediate then reacts with an amine to yield the final guanidine product. organic-chemistry.org

| Reactive Intermediate | Precursor | Role in Reaction Mechanism | Typical Subsequent Reaction |

|---|---|---|---|

| Guanidinium Ion (Iminium Species) | Guanidine | Acts as a Brønsted acid; activates electrophiles and/or nucleophiles via hydrogen bonding. mdpi.com | Catalyzes conjugate additions, Michael reactions, etc. academie-sciences.fr |

| S-Alkylisothiouronium Salt | Thiourea | Acts as an electrophilic guanylating agent. wikipedia.org | Nucleophilic substitution by an amine to form a C-N bond. nih.gov |

| Carbodiimide | Thiourea | Serves as a transient intermediate in the conversion of thioureas to guanidines. organic-chemistry.org | Nucleophilic attack by an amine to form the guanidine. organic-chemistry.org |

Stereochemical Considerations in Guanidine Synthesis and Reactivity

Stereocontrol is a critical aspect of modern organic synthesis, and reactions involving guanidines have been developed to proceed with high levels of stereoselectivity.

Diastereoselectivity: The synthesis of cyclic guanidines can be achieved with high diastereoselectivity through palladium-catalyzed carboamination reactions of substrates like N-allylguanidines. nih.gov Studies on these reactions have shown that they proceed via a specific anti-aminopalladation pathway, which controls the relative stereochemistry of the newly formed stereocenters in the cyclic product. This high level of control allows for the predictable synthesis of specific diastereomers. nih.gov

Enantioselectivity: Chiral guanidines are effective organocatalysts for asymmetric reactions. For example, in the aza-Henry reaction of N-Boc ketimines, a chiral guanidine-amide catalyst can achieve excellent enantioselectivity. The stereochemical outcome is dictated by the steric environment of the catalyst. A bulky substituent, such as a trityl (CPh₃) group, on the catalyst can create significant steric repulsion with the substrate in one of the competing transition states. This energetic difference favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee). nih.gov

Isotopic Labeling Studies for Mechanistic Pathway Determination

Isotopic labeling is a powerful technique used to trace the movement of specific atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org This method involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H) and then determining the position of that isotope in the product. wikipedia.orgresearchgate.net

This approach has been successfully applied to elucidate the stereochemical course of reactions involving guanidine derivatives. In the palladium-catalyzed carboamination of N-allylguanidines, deuterium labeling was used to distinguish between two possible mechanistic pathways: syn-aminopalladation and anti-aminopalladation. nih.gov By synthesizing substrates with deuterium atoms at specific positions on the alkene, researchers were able to track the fate of these labels in the final cyclic guanidine product. The observed position of the deuterium in the product was consistent only with an anti-addition pathway, providing strong evidence against a competing syn-addition mechanism. nih.gov

| Deuterated Substrate | Proposed Pathway | Predicted Product Stereochemistry | Observed Product (Diastereomeric Ratio) | Conclusion |

|---|---|---|---|---|

| (E)-Deuterated N-allylguanidine | syn-Aminopalladation | syn-Product | anti-Product (>20:1 dr) | The reaction proceeds via an anti-aminopalladation pathway. nih.gov |

| (E)-Deuterated N-allylguanidine | anti-Aminopalladation | anti-Product |

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For N''-cyano-N-(2-methoxyphenyl)guanidine, both ¹H NMR and ¹³C NMR would provide critical information for confirming its constitution.

¹H NMR Spectroscopy: This technique would identify the number and types of chemically non-equivalent protons. The spectrum would be expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, and the protons attached to the guanidine (B92328) nitrogen atoms (N-H). The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration values would confirm the connectivity of the molecule. For instance, the methoxy protons would likely appear as a sharp singlet, while the aromatic protons would present as a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the cyano carbon (C≡N), the central guanidine carbon (C=N), the carbons of the aromatic ring, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -NH₂ / -NH- | 5.0 - 8.0 | Broad singlet | C=N (guanidine) | 155 - 165 |

| Aromatic C-H | 6.8 - 7.5 | Multiplet | C≡N (cyano) | 115 - 125 |

| -OCH₃ | ~3.8 | Singlet | Aromatic C-O | 145 - 155 |

| Aromatic C-N | 130 - 140 | |||

| Aromatic C-H | 110 - 130 | |||

| -OCH₃ | 55 - 60 |

Note: The table contains predicted data based on analogous structures and is for illustrative purposes only.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present. For this compound, key vibrational bands would be expected.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine/imine) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C≡N (cyano) | Stretching | 2150 - 2250 |

| C=N (guanidine) | Stretching | 1630 - 1680 |

| N-H | Bending | 1550 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) |

Note: This table is illustrative and shows typical wavenumber ranges for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₀N₄O), HRMS would provide an exact mass measurement, typically for the protonated molecule [M+H]⁺, confirming the molecular formula. The difference between the measured accurate mass and the calculated mass would be in the low parts-per-million (ppm) range for an unambiguous formula assignment. Analysis of the fragmentation pattern could further corroborate the proposed structure by identifying characteristic fragment ions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. It can also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. Such an analysis would confirm the planarity of the guanidine group and the relative orientation of the 2-methoxyphenyl and cyano substituents.

Typical Crystallographic Data Table

| Parameter | Description |

| Chemical Formula | C₉H₁₀N₄O |

| Formula Weight | 190.21 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment; specific values are not available.

Computational Chemistry and Theoretical Modeling of N Cyano N 2 Methoxyphenyl Guanidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of N''-cyano-N-(2-methoxyphenyl)guanidine. Methods such as Density Functional Theory (DFT) are employed to elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing cyano group, and the delocalized π-system of the guanidine (B92328) and phenyl moieties. The 2-methoxyphenyl group, with its ortho-methoxy substituent, can influence the electronic environment of the guanidine nitrogen to which it is attached through both inductive and resonance effects. The cyano group, a strong electron-withdrawing group, significantly impacts the electron density across the guanidine backbone.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the presence of both electron-donating and withdrawing groups is expected to modulate this gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, regions of negative potential are anticipated around the nitrogen atoms of the cyano and guanidine groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would be associated with the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G level of theory.)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 D |

These quantum chemical descriptors are instrumental in predicting the reactivity of this compound in various chemical reactions. For instance, the sites for protonation can be predicted based on the calculated proton affinities of the different nitrogen atoms.

Molecular Modeling and Docking Simulations for Intermolecular Interactions in Chemical Systems

To understand how this compound interacts with other molecules, particularly biological macromolecules like proteins, molecular modeling and docking simulations are employed. These computational techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

The guanidine group is known to form strong hydrogen bonds and salt bridges with biological targets. The cyano group can also participate in hydrogen bonding as an acceptor. The 2-methoxyphenyl group can engage in hydrophobic and van der Waals interactions. Molecular docking simulations can be used to place the molecule into the binding site of a target protein and score the interactions. The results of such simulations can provide insights into the binding affinity and selectivity of the compound.

A hypothetical docking study of this compound into the active site of a kinase, for example, might reveal key interactions. The guanidinium (B1211019) moiety could form hydrogen bonds with acidic residues like aspartate or glutamate, while the phenyl ring could fit into a hydrophobic pocket. The methoxy group might form an additional hydrogen bond with a backbone amide.

Table 2: Predicted Intermolecular Interactions from a Hypothetical Docking Simulation

| Interacting Residue (Protein) | Type of Interaction | Atom(s) in this compound |

| Aspartic Acid | Hydrogen Bond (Salt Bridge) | Guanidine NH |

| Valine | Hydrophobic Interaction | Phenyl Ring |

| Leucine | Hydrophobic Interaction | Phenyl Ring |

| Serine | Hydrogen Bond | Methoxy Oxygen |

| Glutamine | Hydrogen Bond | Cyano Nitrogen |

These simulations are crucial in the early stages of drug discovery for identifying potential lead compounds and optimizing their interactions with their biological targets.

Application of Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. frontiersin.org

For a series of N-aryl-N''-cyanoguanidine derivatives, a QSAR model could be developed to understand the structural requirements for a specific biological activity. nih.gov Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

In the case of this compound, important descriptors might include:

LogP: A measure of lipophilicity, which influences membrane permeability.

Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and cell permeability.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.

Steric descriptors: Like molecular volume and surface area.

A generic QSAR equation for a hypothetical activity might look like: Activity = c0 + c1(LogP) + c2(TPSA) + c3*(HOMO-LUMO Gap)

Table 3: Hypothetical QSAR Descriptors for this compound

| Descriptor | Value | Contribution to Activity |

| LogP | 2.5 | Positive (optimal lipophilicity) |

| TPSA | 85 Ų | Negative (if high) |

| HOMO-LUMO Gap | 5.3 eV | Positive (stability) |

| Molecular Weight | 204.22 g/mol | Neutral |

By analyzing the coefficients (c1, c2, c3) from the QSAR model, chemists can determine which properties are most influential for the desired activity and modify the structure of this compound accordingly. For example, if a higher LogP is found to be beneficial, modifications could be made to the phenyl ring to increase its lipophilicity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this is a critical step.

The rotation around the C-N bonds of the guanidine group and the bond connecting the phenyl ring to the guanidine nitrogen will lead to different spatial arrangements of the functional groups. The presence of the ortho-methoxy group on the phenyl ring can introduce steric hindrance, potentially restricting the rotation around the aryl-N bond and favoring certain conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. nih.gov It can also provide insights into the flexibility of the molecule and how it might adapt its shape upon binding to a receptor.

Table 4: Key Dihedral Angles and Their Preferred Ranges from Conformational Analysis

| Dihedral Angle | Atoms Involved | Preferred Range (degrees) |

| τ1 | C(phenyl)-C(phenyl)-N-C(guanidine) | -30 to 30 |

| τ2 | C(phenyl)-N-C(guanidine)=N | 160 to 180 |

| τ3 | N-C(guanidine)-N-C(cyano) | 0 to 20 |

Understanding the conformational preferences of this compound is essential for rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.

Chemical Applications of N Cyano N 2 Methoxyphenyl Guanidine and Its Analogues

Role as Organocatalysts and Superbases in Organic Transformations

Guanidines are recognized as some of the strongest neutral organic bases, earning them the designation of "superbases". researchgate.net Their high basicity stems from the exceptional stability of the protonated guanidinium (B1211019) cation, which is resonance-stabilized, delocalizing the positive charge over three nitrogen atoms. arkat-usa.org This potent basicity allows them to deprotonate a wide range of weakly acidic carbon and nitrogen-based pronucleophiles, generating highly reactive intermediates for organic synthesis. researchgate.net

The N''-cyano group, being strongly electron-withdrawing, modulates the basicity of the guanidine (B92328) core. While still powerful bases, N''-cyanoguanidines can exhibit different reactivity and selectivity compared to their non-cyanated counterparts like 1,1,3,3-tetramethylguanidine (B143053) (TMG). researchgate.net This tunable basicity is crucial for their application as organocatalysts, where they can promote reactions under mild conditions without the need for metal catalysts. arkat-usa.orgscirp.org

N''-cyano-N-arylguanidines and their analogues have been investigated as catalysts in a variety of organic transformations. Their ability to act as Brønsted bases is central to their catalytic activity in reactions such as Michael additions, aldol (B89426) reactions, and Henry (nitroaldol) reactions. By deprotonating the nucleophile, the guanidine catalyst generates a more reactive species that can then add to an electrophile.

Table 1: Examples of Organic Transformations Catalyzed by Guanidine-type Superbases

| Reaction Type | Substrates | Role of Guanidine Catalyst |

| Michael Addition | Malonates, Nitroalkanes, β-Ketoesters + α,β-Unsaturated Carbonyls | Deprotonation of the pronucleophile to generate a carbanion. |

| Henry (Nitroaldol) Reaction | Nitroalkanes + Aldehydes/Ketones | Deprotonation of the nitroalkane to form a nitronate anion. |

| Aldol Reaction | Ketones/Aldehydes + Silylated Nucleophiles | Activation of silyl (B83357) enol ethers or other silylated nucleophiles. scirp.org |

| Polymerization | Lactones, Lactides, Epoxides | Ring-opening polymerization via activation of an initiator (e.g., an alcohol). researchgate.net |

Research has shown that bicyclic guanidines are particularly effective as catalysts and reagents in organic synthesis. researchgate.net While N''-cyano-N-(2-methoxyphenyl)guanidine is an acyclic example, the principles of its basicity and catalytic potential are shared with these systems. The aryl substituent, such as the 2-methoxyphenyl group, can influence the catalyst's solubility, steric environment, and electronic properties, thereby fine-tuning its activity and selectivity in these transformations. arkat-usa.org

Utility in Coordination Chemistry and Ligand Design

The guanidine moiety is an excellent N-donor ligand platform for coordinating with a wide range of metal ions. researchgate.netarkat-usa.org Upon deprotonation, the resulting guanidinate anion is a robust, monoanionic ligand that typically coordinates to metal centers in a bidentate fashion through two of its nitrogen atoms. researchgate.net This coordination mode creates a stable, rigid four-membered chelate ring.

N''-cyano-N-arylguanidinates offer unique features for ligand design:

Modularity : The structure can be easily modified. Different aryl groups (like the 2-methoxyphenyl group) can be introduced to alter the steric and electronic properties of the resulting metal complex. This allows for the fine-tuning of the catalyst's activity and selectivity. arkat-usa.org

Electronic Influence of the Cyano Group : The electron-withdrawing nature of the cyano group affects the electron density on the coordinating nitrogen atoms, which in turn influences the properties of the metal-ligand bond and the reactivity of the resulting metal complex.

Hapticity : The cyano group itself contains a nitrogen atom and a π-system, which could potentially engage in secondary interactions with the metal center or other ligands in the coordination sphere, leading to more complex and potentially unique coordination geometries.

Guanidinate ligands have been successfully used to stabilize transition metals, rare-earth metals, and main group elements. researchgate.net The resulting metal-guanidinate complexes have shown significant catalytic activity in various organic reactions, including polymerization and cross-coupling reactions. The combination of the strongly basic guanidine framework with a transition metal center can lead to highly active catalysts. arkat-usa.org

Table 2: Potential Coordination Modes of N''-cyano-N-arylguanidinates

| Coordination Mode | Description | Metal Center Examples |

| Bidentate N,N'-Chelation | The most common mode, where two nitrogen atoms of the guanidinate core bind to the metal, forming a four-membered ring. researchgate.net | Transition Metals (e.g., Pd, Ru, Cu), Lanthanides |

| Bridging | The guanidinate ligand bridges two metal centers. | Can be found in polynuclear clusters. |

| Monodentate | Less common, where only one nitrogen atom coordinates to the metal. | May occur with sterically demanding ligands or metals. |

The 2-methoxyphenyl substituent in this compound can also play a role in coordination. The oxygen atom of the methoxy (B1213986) group could potentially act as a hemilabile donor, coordinating to the metal center and influencing the complex's stability and reactivity. This potential for multimodal coordination makes these ligands attractive targets in the design of novel catalysts.

Development of Polymer and Materials Science Applications (e.g., Adhesives, Coatings, Composites)

N-cyanoguanidine (dicyandiamide), the parent compound of this class, is a well-known curing agent for epoxy resins. Its polymers and copolymers have found applications in various material science contexts. ontosight.aiontosight.ai Polymers derived from the reaction of N-cyanoguanidine with monomers like formaldehyde, ammonia, or phenol (B47542) exhibit properties such as high thermal stability and mechanical strength, making them suitable for use in adhesives, coatings, and composite materials. ontosight.aiontosight.ai

The incorporation of N''-cyano-N-arylguanidine units into polymer backbones or as cross-linking agents can impart specific functionalities. The polar nature of the cyanoguanidine group can enhance adhesion to various substrates, a desirable property for coatings and adhesives. ndsu.eduosti.gov Furthermore, the rigid structure of the arylguanidine unit can contribute to the thermal stability and mechanical robustness of the resulting polymer.

Polymers containing guanidine functionalities are being explored for a range of applications due to their unique properties. ontosight.ai For instance, the basicity of the guanidine group can be utilized in designing "smart" materials that respond to pH changes.

Table 3: Potential Applications of Polymers Incorporating N''-cyano-N-arylguanidine Moieties

| Application Area | Potential Role of the Guanidine Moiety | Relevant Polymer Properties |

| Adhesives | Curing agent, adhesion promoter. | Strong bonding, thermal stability. ontosight.ai |

| Coatings | Cross-linker, component for enhanced corrosion resistance. osti.gov | Hardness, durability, chemical resistance. ndsu.edu |

| Composites | Matrix component or modifier for reinforcing fillers. | High mechanical strength, thermal stability. ontosight.ai |

| Functional Materials | Creation of materials with specific pH-responsive or ion-binding capabilities. | Tunable chemical and physical properties. |

While direct polymerization of this compound itself is not widely reported, its structural motifs are relevant to the design of functional polymers. It can be considered a functional building block for creating polymers with tailored properties for advanced materials applications. For example, polymers formed from N-cyanoguanidine, N1-(2-aminoethyl)-1,2-ethanediamine, and 2-(chloromethyl)oxirane have been documented. nih.gov

Investigation of Molecular Recognition and Binding in Defined Chemical Systems

The guanidinium group is a key player in molecular recognition in both biological and artificial systems. nih.gov It is the functional group of the amino acid arginine and is responsible for many protein-ligand interactions. The planar, charge-delocalized structure of the protonated guanidinium cation allows it to form multiple, directionally specific hydrogen bonds with complementary functionalities, most notably carboxylates and phosphates (oxoanions). nih.gov

This compound can act as a receptor for anionic guest species. Upon protonation, its guanidinium core can establish strong electrostatic and hydrogen-bonding interactions. The design of artificial receptors based on this framework allows for the selective binding of specific anions.

Key features contributing to its role in molecular recognition include:

Hydrogen Bonding : The N-H protons of the protonated guanidinium group act as hydrogen bond donors.

Electrostatic Interactions : The positive charge of the guanidinium ion strongly attracts anionic guests.

Structural Preorganization : The aryl and cyano substituents can be used to create a defined binding pocket or cleft, enhancing binding affinity and selectivity for a target molecule. mdpi.com

The 2-methoxyphenyl group can influence the binding process by providing additional van der Waals interactions or by sterically directing the approach of the guest molecule. The cyano group can also participate in weaker hydrogen bonding or dipole-dipole interactions. These principles are fundamental in designing synthetic receptors for applications in chemical sensing, separation, and catalysis. mdpi.com

Table 4: Interactions Involved in Molecular Recognition by Guanidinium-Based Receptors

| Interaction Type | Description | Guest Molecule Example |

| Salt Bridge / H-Bonding | A combination of electrostatic attraction and multiple hydrogen bonds between the guanidinium cation and an oxoanion. nih.gov | Carboxylate (R-COO⁻), Phosphate (R-PO₄²⁻) |

| π-Stacking | Potential interaction between the aryl ring of the receptor and an aromatic guest. | Aromatic carboxylates |

| van der Waals Forces | Non-specific attractive forces contributing to the overall binding energy. | Any guest that fits within the binding cavity. |

The study of these interactions in well-defined chemical systems provides fundamental insights into the forces that govern molecular recognition, which is crucial for the development of new drugs, sensors, and catalysts. mdpi.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N''-cyano-N-(2-methoxyphenyl)guanidine, and how do reaction conditions influence yield?

- Methodology : A common approach involves guanylation of substituted anilines using reagents like bis(tert-butoxycarbonyl)thiopseudourea under mild conditions (THF, room temperature). For example, reacting 2-methoxyaniline with cyanoguanidine precursors in the presence of triethylamine or polymer-bound reagents can yield the target compound. Purification via solvent extraction (e.g., diethyl ether) and recrystallization (acetonitrile) is critical to isolate high-purity crystals .

- Key Considerations : Acidic or alkaline conditions during reduction steps (e.g., iron powder in HCl) may alter substituent stability, requiring pH control to prevent decomposition .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Bond lengths (e.g., C–N imine bonds at ~1.37–1.41 Å) and angles (e.g., N–C–N angles deviating from trigonal planar geometry) provide insights into resonance stabilization and steric effects. Non-classical hydrogen bonds (C–H···O) in the crystal lattice influence packing and stability .

- Analytical Validation : Elemental analysis (C, H, N) and melting point consistency with literature values (e.g., 221–223°C) confirm purity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, cyano substitution) affect biological activity in preclinical models?

- Methodology : Comparative studies using analogs (e.g., N-cyano-N-pyridylguanidine derivatives like pinacidil) reveal that the 2-methoxyphenyl group enhances membrane permeability, while the cyano group stabilizes interactions with potassium channels. In vivo assays in hypertensive rats show dose-dependent blood pressure reduction, linked to vascular smooth muscle hyperpolarization .

- Data Interpretation : Contrasting cardioprotective effects in KR-31372 (a structurally similar guanidine) highlight the role of nitro and hydroxyl substituents in modulating oxidative stress pathways .

Q. What metabolic pathways are observed for N''-cyano-N-aryl guanidines in mammalian systems?

- Methodology : Enzymatic C-oxygenation (e.g., cytochrome P450-mediated hydroxylation at the 4-position of phenyl rings) and N-oxygenation are primary pathways. Metabolites are identified via TLC and LC-MS/MS, using synthetic reference compounds for validation .

- Species Variability : Rat and rabbit models show divergent metabolite profiles, necessitating cross-species validation for pharmacokinetic studies .

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

- Methodology : Rigorous control of experimental variables (e.g., dosing regimen, animal strain) is essential. For example, antihypertensive effects in spontaneously hypertensive rats may not translate to normotensive models due to baseline vascular tone differences. Meta-analyses of bond dissociation energies (BDEs) and logP values can clarify structure-activity relationships .

Q. What advanced analytical strategies are recommended for assessing purity and stability under storage conditions?

- Methodology : High-resolution mass spectrometry (HRMS) and dynamic vapor sorption (DVS) analysis detect degradation products (e.g., hydrolysis of the cyano group to carboxamidine). Accelerated stability studies (40°C/75% RH for 6 months) coupled with X-ray powder diffraction (XRPD) monitor polymorphic transitions .

Q. Can computational models predict the reactivity of this compound in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) calculations optimize transition states for Diels-Alder reactions, revealing electron-deficient character at the guanidine CN3 core. Solvent effects (acetonitrile vs. toluene) are modeled using PCM approximations to guide synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.